![molecular formula C11H21Cl2N3O B1379837 4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one dihydrochloride CAS No. 1864064-63-0](/img/structure/B1379837.png)
4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one dihydrochloride
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Overview
Description
The compound “4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one dihydrochloride” is a chemical compound with the molecular formula C11H21Cl2N3O . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
The synthesis of compounds with the 8-azabicyclo[3.2.1]octane scaffold has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . An alternative approach involves an intermolecular oxidative Mannich coupling reaction between N-aryl pyrrolidines with TMS enol ether and a subsequent intramolecular oxidative Mannich cyclization of the corresponding silyl enol ether .Molecular Structure Analysis
The molecular structure of “4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one dihydrochloride” is based on the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of compounds with the 8-azabicyclo[3.2.1]octane scaffold include an intermolecular oxidative Mannich coupling reaction between N-aryl pyrrolidines with TMS enol ether and a subsequent intramolecular oxidative Mannich cyclization of the corresponding silyl enol ether .Scientific Research Applications
Synthesis of Tropane Alkaloids
The 8-azabicyclo[3.2.1]octane scaffold is central to the family of tropane alkaloids, which are known for their wide range of biological activities . This compound can be used in the stereoselective synthesis of these alkaloids, which are significant in medical chemistry due to their pharmacological properties.
Asymmetric Synthesis
This compound plays a crucial role in the enantioselective synthesis of 8-azabicyclo[3.2.1]octanes. It’s involved in asymmetric 1,3-dipolar cycloadditions, which are key reactions in producing optically active substances with high diastereo- and enantioselectivities . This is particularly important in the development of drugs that require specific stereochemistry.
Drug Discovery
The unique structure of the 2-azabicyclo[3.2.1]octane scaffold, which is related to the compound , makes it a valuable intermediate in drug discovery. Its incorporation into drug molecules can lead to compounds with novel modes of action .
Nematicidal Activity
Research has shown that derivatives of the 8-azabicyclo[3.2.1]octane scaffold exhibit nematicidal activity. This suggests that 4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one dihydrochloride could be used in the development of new nematicides for agricultural purposes .
Future Directions
The future directions for research on “4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one dihydrochloride” and similar compounds could involve further exploration of their biological activities and potential applications, given the interesting biological activities displayed by compounds with the 8-azabicyclo[3.2.1]octane scaffold .
Mechanism of Action
Target of Action
It’s known that the 8-azabicyclo[321]octane scaffold, which is a part of this compound, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Mode of Action
Compounds with the 8-azabicyclo[321]octane scaffold, such as tropane alkaloids, are known to interact with various biological targets, leading to a range of biological activities .
Biochemical Pathways
Tropane alkaloids, which share a similar structure, are known to affect various biochemical pathways due to their interaction with different biological targets .
Result of Action
Compounds with a similar structure, such as tropane alkaloids, are known to have various biological effects .
properties
IUPAC Name |
4-(8-azabicyclo[3.2.1]octan-3-yl)piperazin-2-one;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O.2ClH/c15-11-7-14(4-3-12-11)10-5-8-1-2-9(6-10)13-8;;/h8-10,13H,1-7H2,(H,12,15);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMDOTTVDIKSHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)N3CCNC(=O)C3.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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